2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chloropyrimidine moiety, an azetidine ring, and a pyridazinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the chloropyrimidine and azetidine intermediates. The chloropyrimidine can be synthesized through a cobalt-catalyzed cross-coupling reaction with aryl halides . The azetidine ring is often formed via cyclization reactions involving appropriate precursors.
The final step involves the coupling of these intermediates under specific conditions to form the desired compound. This process may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrimidine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog that shares the chloropyrimidine moiety.
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Azetidine-containing compounds: Molecules that include the azetidine ring but differ in other structural aspects.
Uniqueness
2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O/c17-12-7-19-16(20-8-12)22-9-13(10-22)23-15(24)2-1-14(21-23)11-3-5-18-6-4-11/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNPWPHVUITNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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